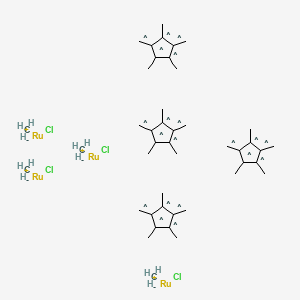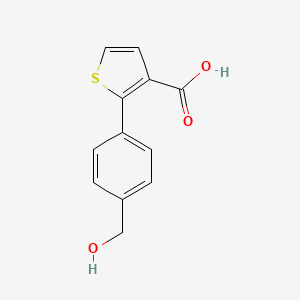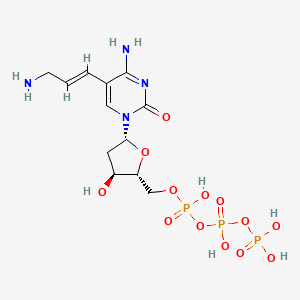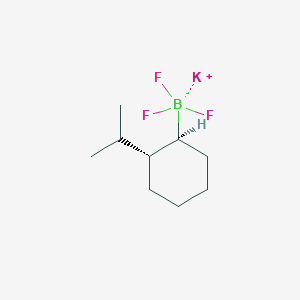
1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is a complex organic compound with the empirical formula C27H16F5O4P and a molecular weight of 530.38 g/mol . This compound is known for its application in click chemistry, particularly in the Staudinger ligation, which is a high-yield, chemoselective, and mild synthetic method .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester typically involves the reaction of diphenylphosphine with terephthalic acid derivatives. The reaction conditions often include the use of activated pentafluorophenyl esters to facilitate the formation of the desired product . The reaction is carried out under controlled temperatures, typically around 109-111°C, and requires careful handling due to the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely synthesized in specialized laboratories under stringent conditions to ensure purity and yield. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction to form the ester .
化学反应分析
Types of Reactions
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group.
Oxidation and Reduction: The phosphine group can be oxidized to form phosphine oxides, and reduction reactions can revert it to the original phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which react under mild conditions to form substituted products.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound and phosphine oxides .
科学研究应用
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is used extensively in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent in click chemistry for the conjugation of amine and azide-containing compounds.
Biology: Employed in bioconjugation techniques to label biomolecules within cellular environments.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
作用机制
The mechanism of action of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester involves the formation of covalent bonds through the Staudinger ligation. The amine functionalized molecule first reacts with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .
相似化合物的比较
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is unique due to its specific structure that combines a phosphine group with a terephthalic acid derivative and a pentafluorophenyl ester. This combination allows for highly selective and efficient chemical reactions, making it a valuable reagent in various fields of research and industry .
属性
分子式 |
C27H16F5O4P |
|---|---|
分子量 |
530.4 g/mol |
IUPAC 名称 |
1-O-methyl 4-O-(2,3,4,5,6-pentafluorophenyl) 2-diphenylphosphanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H16F5O4P/c1-35-27(34)18-13-12-15(26(33)36-25-23(31)21(29)20(28)22(30)24(25)32)14-19(18)37(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI 键 |
OURNVXDJALDDIG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxodecanoyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B12063403.png)
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)




![Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)




![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)
